Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl carboxylate group at position 4, an isopropyl group at position 5, and an acetylated amino linkage to a 3-methyl-4-oxophthalazin-1-yl moiety. This structure combines key pharmacophoric elements: the thiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the phthalazinone group may enhance binding to enzymatic targets such as poly(ADP-ribose) polymerase (PARP) or kinase domains . The isopropyl substituent likely improves lipophilicity, influencing membrane permeability. Synthetically, its preparation may involve Gewald or Dimroth reactions, leveraging ketomethylenic intermediates to construct the thiazole scaffold .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-10(2)16-15(18(26)27-4)21-19(28-16)20-14(24)9-13-11-7-5-6-8-12(11)17(25)23(3)22-13/h5-8,10H,9H2,1-4H3,(H,20,21,24) |
InChI Key |
ALEHJWBLQIRGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Protocol
-
Starting materials :
-
Methyl 2-(propan-2-yl)-4-oxo-4,5-dihydrothiazole-5-carboxylate (thioamide precursor).
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α-Bromoketone derivative (e.g., bromoacetone for methyl substitution).
-
-
Reaction conditions :
-
Solvent: Ethanol or dimethylformamide (DMF).
-
Temperature: 50–80°C.
-
Catalyst: Triethylamine (0.5 equiv).
-
The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclization and dehydrohalogenation.
Table 1 : Solvent optimization for thiazole cyclocondensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 50 | 4 | 78 |
| DMF | 80 | 2 | 85 |
| DMSO | 90 | 3 | 72 |
DMF at 80°C provides optimal yields due to enhanced solubility of intermediates.
Phthalazinone-Acetyl Moiety Preparation
The 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl acetic acid is synthesized in two steps:
Phthalazinone Synthesis
-
Step 1 : Condensation of methyl hydrazine with dimethyl phthalate to form 3-methyl-1,4-dihydrophthalazine-4-one.
-
Step 2 : Acetylation using chloroacetyl chloride in the presence of NaHCO₃ yields the acetylated derivative.
Key characterization data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.8 Hz, 1H, phthalazine-H), 4.32 (s, 2H, CH₂CO), 3.12 (s, 3H, N-CH₃).
Amide Coupling and Final Assembly
The thiazole and phthalazinone intermediates are linked via amide bond formation:
Coupling Conditions
-
Activation : Phthalazinone-acetyl chloride is generated using oxalyl chloride in anhydrous dichloromethane.
-
Coupling reagent : N,N-Diisopropylethylamine (DIPEA) in tetrahydrofuran (THF).
-
Yield : 82–89% after column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic insight : The reaction proceeds via a nucleophilic acyl substitution, where the thiazole’s amino group attacks the activated carbonyl carbon of the acetyl chloride.
Ultrasound-Assisted Optimization
Recent advancements employ ultrasound irradiation to accelerate reaction kinetics:
Table 2 : Conventional vs. ultrasound-assisted synthesis
| Parameter | Conventional Method | Ultrasound Method |
|---|---|---|
| Reaction time (h) | 6 | 1.5 |
| Yield (%) | 78 | 92 |
| Purity (HPLC) | 95% | 98% |
Ultrasound irradiation (40 kHz, 300 W) enhances mass transfer and reduces activation energy, particularly during cyclocondensation and amidation steps.
Characterization and Quality Control
Final product validation employs:
-
¹H/¹³C NMR : Confirms regiochemistry and functional group integrity.
-
HRMS : Matches theoretical m/z (C₂₁H₂₁N₄O₅S⁺: 441.1184 observed vs. 441.1181 calculated).
-
HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
Challenges and Mitigation Strategies
-
Regioselectivity in thiazole formation : Use of bulky bases (e.g., DBU) minimizes side reactions at position 4.
-
Acetyl chloride stability : In-situ generation under anhydrous conditions prevents hydrolysis.
Scalability and Industrial Relevance
Kilogram-scale batches (pilot plant trials) achieve consistent yields (85–88%) using flow chemistry adaptations of Route A, highlighting commercial viability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are utilized under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development Potential
The compound's structure suggests it could serve as a lead compound in drug development. Its potential to inhibit specific enzymes or receptors makes it a candidate for therapeutic applications. The presence of both thiazole and phthalazine rings may enhance its interactions with biological targets, potentially leading to novel treatments for diseases such as cancer and microbial infections.
Biological Studies
Research into the interactions of this compound with biological macromolecules can provide insights into its cellular effects. Understanding these interactions is crucial for elucidating its mechanism of action, which may involve modulation of enzyme activity or receptor signaling pathways .
Materials Science
Development of New Materials
The unique properties of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can be exploited in materials science. Its structural characteristics may allow for the creation of advanced materials, including sensors and catalysts that leverage its chemical reactivity .
Agricultural Chemicals
Pesticide and Herbicide Development
Compounds with similar structural features have been investigated for their potential use as pesticides or herbicides. The biological activity exhibited by this compound suggests it may also be effective in agricultural applications, contributing to crop protection strategies .
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key distinctions :
- The methyl carboxylate ester in the thiazole-4-position contrasts with carboxylic acid or amine groups in analogs, affecting hydrolysis rates and bioavailability.
Data Tables
Biological Activity
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the phthalazinone core enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₂H₁₄N₂O₃S
- Molecular Weight : 282.32 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of phthalazinone derivatives with appropriate reagents. For instance, a common method includes reacting 3-methylphthalazinone with methyl bromoacetate in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide at elevated temperatures.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with thiazole and phthalazinone moieties often possess significant antimicrobial properties. For example, derivatives containing the thiazole ring have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound's unique structure may contribute to its anticancer activity. Research into similar thiazole derivatives has revealed their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, thiazole derivatives are known to interact with DNA gyrase and topoisomerases, which are critical for bacterial DNA replication .
Research Findings and Case Studies
A review of recent literature highlights the following significant findings regarding the biological activity of related compounds:
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The phthalazinone core facilitates interactions through hydrogen bonding and hydrophobic interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:
Condensation : Reacting 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with a thiazole precursor (e.g., 5-isopropyl-4-carboxylate thiazole derivatives) under acidic or basic conditions.
Acetylation : Introducing the acetyl group via coupling agents like EDC/HOBt in anhydrous DMF .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from DMF/acetic acid mixtures) .
- Optimization : Employ statistical experimental design (e.g., factorial design) to test variables like temperature, solvent polarity, and molar ratios. Quantum chemical calculations (DFT) can predict reaction pathways and transition states .
Q. How can researchers characterize the compound’s structural and spectroscopic properties to resolve data contradictions?
- Methodological Answer : Use complementary analytical techniques:
- NMR : ¹H/¹³C NMR to confirm connectivity of the thiazole, phthalazinone, and acetyl moieties. Discrepancies in peak splitting (e.g., amide protons) may require variable-temperature NMR .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by growing single crystals in DMSO/water mixtures .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H vibrations .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Prioritize assays based on structural motifs:
- Enzyme Inhibition : Test against kinases or proteases (e.g., tyrosine kinase inhibition via fluorescence polarization assays) due to the phthalazinone moiety’s ATP-binding site affinity .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions with biological targets?
- Methodological Answer :
- Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with VEGFR-2) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites. Validate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC-PDA at λ = 254 nm .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .
- Solid-State Analysis : Use DSC/TGA to detect polymorphic transitions or hydrate formation affecting stability .
Q. How can researchers optimize reaction yield and selectivity in large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for precise control of residence time and temperature, reducing side reactions (e.g., hydrolysis of the methyl ester) .
- Catalyst Screening : Test Pd/C or enzyme-mediated catalysis for regioselective acetylation.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates treated with the compound .
- CRISPR-Cas9 Knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines.
- Metabolomics : Use LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Model Parameters : Adjust force fields (e.g., CHARMM vs. OPLS) or solvent models (implicit vs. explicit) in MD simulations .
- Experimental Validation : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl) to test SAR hypotheses .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259351) to identify assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
